1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline
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Overview
Description
1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the indole derivative in good yield. Industrial production methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole: Used in medicinal chemistry for the development of new drugs. The uniqueness of this compound lies in its specific structure and the resulting biological activities
Properties
IUPAC Name |
1-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-15(2)10-8-9(5-6-11(10)16-14(15)20)23(21,22)17-7-3-4-12(17)13(18)19/h5-6,8,12H,3-4,7H2,1-2H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKCDPHYNMRZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3C(=O)O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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